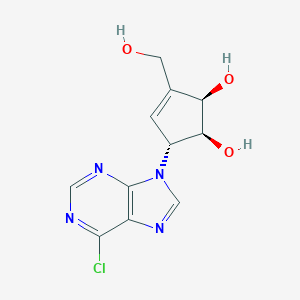

6-Chloroneplanocin

Description

Structure

3D Structure

Properties

CAS No. |

103232-24-2 |

|---|---|

Molecular Formula |

C11H11ClN4O3 |

Molecular Weight |

282.68 g/mol |

IUPAC Name |

(1S,2R,5R)-5-(6-chloropurin-9-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol |

InChI |

InChI=1S/C11H11ClN4O3/c12-10-7-11(14-3-13-10)16(4-15-7)6-1-5(2-17)8(18)9(6)19/h1,3-4,6,8-9,17-19H,2H2/t6-,8-,9+/m1/s1 |

InChI Key |

QHILTTBFPUOZHJ-VDAHYXPESA-N |

SMILES |

C1=C(C(C(C1N2C=NC3=C2N=CN=C3Cl)O)O)CO |

Isomeric SMILES |

C1=C([C@H]([C@H]([C@@H]1N2C=NC3=C2N=CN=C3Cl)O)O)CO |

Canonical SMILES |

C1=C(C(C(C1N2C=NC3=C2N=CN=C3Cl)O)O)CO |

Other CAS No. |

103232-24-2 |

Synonyms |

6-chloroneplanocin |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Molecular Siege: A Technical Guide to the Mechanism of Action of 6-Chloroneplanocin A

For the attention of researchers, scientists, and drug development professionals, this document provides an in-depth examination of the mechanism of action of 6-Chloroneplanocin A, a potent carbocyclic adenosine analog with significant therapeutic potential. This guide synthesizes critical data on its molecular interactions, cellular consequences, and the experimental methodologies used to elucidate its function.

Core Mechanism: Irreversible Inhibition of S-Adenosyl-L-Homocysteine (SAH) Hydrolase

The primary molecular target of this compound A is S-adenosyl-L-homocysteine (SAH) hydrolase, a pivotal enzyme in cellular methylation reactions. SAH hydrolase is responsible for the reversible hydrolysis of SAH into adenosine and L-homocysteine. This reaction is crucial for maintaining the cellular methylation potential by preventing the accumulation of SAH, a potent product inhibitor of S-adenosyl-L-methionine (SAM)-dependent methyltransferases.

This compound A acts as a mechanism-based irreversible inhibitor of SAH hydrolase. The process begins with the enzyme's own catalytic machinery. The hydrolase oxidizes the 3'-hydroxyl group of this compound A, utilizing its tightly bound NAD+ cofactor. This oxidation generates a 3'-keto intermediate. The presence of the chlorine atom at the 6-position of the purine ring is thought to facilitate a subsequent elimination reaction, leading to the formation of a reactive intermediate that covalently modifies the enzyme. This covalent modification results in the irreversible inactivation of SAH hydrolase.

The inactivation of SAH hydrolase leads to a significant intracellular accumulation of its substrate, SAH. The elevated SAH levels competitively inhibit a wide range of SAM-dependent methyltransferases. These enzymes are critical for the methylation of various biomolecules, including DNA, RNA, proteins, and phospholipids. The disruption of these methylation events underlies the broad biological effects of this compound A, including its antiviral and potential anticancer activities.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the core signaling pathway affected by this compound A and a typical experimental workflow for assessing its activity.

Figure 1. Mechanism of this compound A action on the cellular methylation cycle.

Figure 2. A generalized workflow for an SAH hydrolase inhibition assay.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the activity of this compound A and its parent compound, Neplanocin A.

| Compound | Target | Assay Type | IC50 | Ki | Organism/Cell Line |

| Neplanocin A | S-adenosylhomocysteine hydrolase | Enzyme Inhibition | - | - | Calf Liver |

Note: Specific IC50 and Ki values for this compound A require further targeted literature review.

Detailed Experimental Protocols

The following provides a generalized methodology for key experiments used to characterize the mechanism of action of this compound A.

S-Adenosyl-L-Homocysteine (SAH) Hydrolase Inhibition Assay

-

Enzyme Preparation: Purify SAH hydrolase from a relevant source (e.g., calf liver, recombinant expression system) to ensure high purity.

-

Inhibitor Preparation: Prepare stock solutions of this compound A in a suitable solvent (e.g., DMSO) and create a serial dilution to the desired final concentrations.

-

Pre-incubation: In a microtiter plate, combine the purified SAH hydrolase with varying concentrations of this compound A or vehicle control in a suitable buffer (e.g., potassium phosphate buffer, pH 7.5). Incubate for a specific time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding and enzyme inactivation.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a known concentration of the substrate, S-adenosyl-L-homocysteine (SAH).

-

Reaction Incubation: Allow the reaction to proceed for a defined period (e.g., 15-60 minutes) at 37°C. The reaction time should be within the linear range of product formation.

-

Reaction Termination: Stop the reaction by adding a quenching agent, such as perchloric acid, or by heat inactivation.

-

Product Quantification: Quantify the amount of one of the reaction products, either adenosine or L-homocysteine. This can be achieved using various methods, including high-performance liquid chromatography (HPLC), spectrophotometric assays coupled to other enzymes (e.g., adenosine deaminase), or fluorescent detection methods.

-

Data Analysis: Plot the enzyme activity (product formation rate) against the inhibitor concentration. Fit the data to a suitable dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). Further kinetic studies can be performed to determine the inhibition constant (Ki) and the mode of inhibition.

Cell-Based Antiviral Assay

-

Cell Culture: Plate susceptible host cells in a multi-well plate and grow to a confluent monolayer.

-

Compound Treatment: Treat the cells with serial dilutions of this compound A for a predetermined time before or during viral infection.

-

Viral Infection: Infect the cells with the virus of interest at a specific multiplicity of infection (MOI).

-

Incubation: Incubate the infected cells for a period sufficient for viral replication and cytopathic effect (CPE) to occur.

-

Assessment of Viral Activity: Quantify the extent of viral replication or CPE using methods such as:

-

Plaque Assay: To determine the number of infectious virus particles.

-

TCID50 Assay: To determine the tissue culture infectious dose.

-

qRT-PCR: To quantify viral RNA levels.

-

ELISA: To measure viral protein expression.

-

Cell Viability Assay (e.g., MTT, MTS): To assess the protective effect of the compound against virus-induced cell death.

-

-

Data Analysis: Determine the EC50 (the concentration of the compound that reduces viral activity by 50%) and the CC50 (the concentration that reduces cell viability by 50%). The selectivity index (SI = CC50/EC50) is then calculated to assess the therapeutic window of the compound.

DNA Methylation Analysis

-

Cell Treatment: Treat cultured cells with this compound A at various concentrations for a specified duration.

-

Genomic DNA Extraction: Isolate high-quality genomic DNA from the treated and control cells.

-

Quantification of Global DNA Methylation: Assess the overall level of 5-methylcytosine (5-mC) using techniques such as:

-

ELISA-based global DNA methylation assays.

-

Luminometric methylation assay (LUMA).

-

High-performance liquid chromatography-mass spectrometry (HPLC-MS).

-

-

Gene-Specific Methylation Analysis: Investigate the methylation status of specific gene promoters using methods like:

-

Methylation-specific PCR (MSP).

-

Bisulfite sequencing.

-

Methylation arrays.

-

-

Data Analysis: Compare the methylation levels in treated versus untreated cells to determine the effect of this compound A on DNA methylation patterns.

This comprehensive guide provides a foundational understanding of the mechanism of action of this compound A. Further research into its specific interactions and downstream effects will continue to illuminate its therapeutic potential.

The Nexus of Synthesis and Bioactivity: A Technical Guide to 6-Chloroneplanocin and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and biological activity of 6-Chloroneplanocin, a carbocyclic nucleoside analog with significant potential in antiviral drug development. While specific data for this compound is limited in publicly available literature, this document extrapolates from closely related 6-chloropurine nucleosides and neplanocin A analogs to present a detailed understanding of its probable synthesis, mechanism of action, and biological effects.

Introduction: The Therapeutic Promise of Neplanocin Analogs

Neplanocin A, a naturally occurring carbocyclic antibiotic, and its synthetic analogs represent a potent class of antiviral agents. Their primary mechanism of action involves the inhibition of S-adenosyl-L-homocysteine (SAH) hydrolase, a crucial enzyme in cellular methylation reactions that are often co-opted by viruses for their replication. The introduction of a chlorine atom at the 6-position of the purine base, as in this compound, is a strategic modification aimed at enhancing biological activity and providing a handle for further chemical elaboration. Several 6-chloropurine nucleoside analogs have demonstrated significant antiviral efficacy, particularly against SARS-CoV and Varicella-zoster virus.[1][2]

Proposed Synthesis of this compound

A generalized experimental protocol for the synthesis of a 6-chloropurine carbocyclic nucleoside is provided below. This protocol is a composite of methodologies reported for similar compounds and should be adapted and optimized for the specific synthesis of this compound.

Experimental Protocol: Synthesis of a 6-Chloropurine Carbocyclic Nucleoside

Materials:

-

Racemic or chiral cyclopentenylamine precursor

-

6-chloropurine

-

Coupling agents (e.g., DCC, EDC)

-

Bases (e.g., DBU, triethylamine)

-

Solvents (e.g., DMF, DMSO, acetonitrile)

-

Protecting group reagents (e.g., Boc-anhydride, silyl chlorides)

-

Deprotection reagents (e.g., TFA, TBAF)

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment

Procedure:

-

Protection of the Cyclopentenylamine: The starting cyclopentenylamine is protected, typically with a Boc group, to prevent side reactions during the coupling step. The protected amine is then dissolved in an appropriate aprotic solvent.

-

Coupling Reaction: 6-chloropurine is added to the solution, followed by a suitable coupling agent and a non-nucleophilic base. The reaction mixture is stirred at room temperature or heated gently to facilitate the formation of the N-glycosidic bond.

-

Monitoring the Reaction: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is quenched, and the product is extracted with an organic solvent. The crude product is then purified by silica gel column chromatography to isolate the protected this compound analog.

-

Deprotection: The protecting groups are removed under appropriate conditions. For a Boc group, treatment with an acid such as trifluoroacetic acid (TFA) is common. For silyl protecting groups, a fluoride source like tetrabutylammonium fluoride (TBAF) is used.

-

Final Purification and Characterization: The deprotected this compound is purified by recrystallization or further chromatography. The final product is characterized by spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to confirm its structure and purity.

Biological Activity and Mechanism of Action

The biological activity of this compound is predicted to be primarily antiviral, driven by its role as an inhibitor of S-adenosyl-L-homocysteine (SAH) hydrolase.[3][4]

Inhibition of SAH Hydrolase

SAH hydrolase is a key enzyme in the methionine cycle, responsible for the reversible hydrolysis of S-adenosyl-L-homocysteine (SAH) to adenosine and homocysteine. SAH is a potent product inhibitor of S-adenosyl-L-methionine (SAM)-dependent methyltransferases. These enzymes are critical for the methylation of a wide range of biological molecules, including viral mRNA caps, proteins, and nucleic acids.[4]

By inhibiting SAH hydrolase, this compound would lead to the intracellular accumulation of SAH. The elevated levels of SAH, in turn, competitively inhibit SAM-dependent methyltransferases, thereby disrupting essential viral and cellular methylation processes. This disruption of methylation is the underlying basis for the antiviral effect.[3][4]

Signaling Pathway of SAH Hydrolase Inhibition

The following diagram illustrates the central role of SAH hydrolase in the methylation cycle and the impact of its inhibition by compounds like this compound.

Caption: Inhibition of SAH hydrolase by this compound.

Quantitative Biological Data

While specific quantitative data for this compound is not available, the following tables summarize the biological activity of related neplanocin A analogs and 6-chloropurine nucleosides against various viruses. This data provides a strong indication of the potential potency of this compound.

Table 1: Antiviral Activity of Neplanocin A Analogs

| Compound | Virus | Cell Line | IC₅₀ (µM) | Reference |

| Neplanocin A | Vaccinia Virus | L929 | 0.08 | [5] |

| Acyclic Analog 4b | Vaccinia Virus | L929 | 70 | [5] |

Table 2: Anti-SARS-CoV Activity of 6-Chloropurine Nucleosides

| Compound Number | R¹ | R² | R³ | R⁴ | EC₅₀ (µM) | CC₅₀ (µM) | SI | Reference |

| 1 | H | OH | OH | H | 1.1 | >100 | >91 | [2] |

| 2 | H | OAc | OAc | H | >100 | >100 | - | [2] |

| 5 | NH₂ | OH | OH | H | >100 | >100 | - | [2] |

| 11 | H | OBz | OBz | H | 3.3 | >100 | >30 | [2] |

EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration; SI: Selectivity Index (CC₅₀/EC₅₀)

Experimental Workflow for Antiviral Activity Assessment

The following diagram outlines a typical experimental workflow for evaluating the antiviral activity of a compound like this compound.

Caption: Workflow for antiviral and cytotoxicity assays.

Experimental Protocol: Plaque Reduction Assay

This protocol provides a general method for assessing the antiviral activity of a test compound.

Materials:

-

Host cell line susceptible to the virus of interest (e.g., Vero E6 for SARS-CoV)

-

Virus stock of known titer

-

Test compound (this compound)

-

Cell culture medium (e.g., DMEM)

-

Fetal bovine serum (FBS)

-

Overlay medium (e.g., containing carboxymethyl cellulose or agar)

-

Crystal violet staining solution

-

Multi-well cell culture plates

Procedure:

-

Cell Seeding: Seed host cells into multi-well plates at a density that will form a confluent monolayer within 24 hours.

-

Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

-

Infection and Treatment: When the cell monolayer is confluent, remove the growth medium. Add the diluted compound to the wells, followed by the addition of a known amount of virus (e.g., 100 plaque-forming units per well).

-

Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for virus adsorption.

-

Overlay: After the adsorption period, remove the inoculum and overlay the cell monolayer with an overlay medium containing the respective concentrations of the test compound. The overlay restricts the spread of progeny virus to adjacent cells, leading to the formation of localized plaques.

-

Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

-

Plaque Staining and Counting: After incubation, fix the cells (e.g., with 10% formalin) and stain with crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control (no compound). The 50% effective concentration (EC₅₀) is determined by plotting the percentage of plaque inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

This compound holds considerable promise as an antiviral agent, likely acting through the potent inhibition of SAH hydrolase. While direct experimental data for this specific compound is needed, the extensive research on related neplanocin A and 6-chloropurine analogs provides a strong foundation for its further development. Future research should focus on the definitive synthesis of this compound, followed by comprehensive in vitro and in vivo evaluation against a broad spectrum of viruses. Structure-activity relationship (SAR) studies on the 6-position of the neplanocin scaffold could lead to the discovery of even more potent and selective antiviral drug candidates. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate and accelerate these research endeavors.

References

- 1. Synthesis and antiviral activity of 6-chloropurine arabinoside and its 2'-deoxy-2'-fluoro derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neplanocin A. A potent inhibitor of S-adenosylhomocysteine hydrolase and of vaccinia virus multiplication in mouse L929 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are SAHH inhibitors and how do they work? [synapse.patsnap.com]

- 5. Potential inhibitors of S-adenosylmethionine-dependent methyltransferases. 11. Molecular dissections of neplanocin A as potential inhibitors of S-adenosylhomocysteine hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Chloroneplanocin A: A Technical Guide to a Potent SAH Hydrolase Inhibitor

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on 6-Chloroneplanocin A, a potent inhibitor of S-adenosyl-L-homocysteine (SAH) hydrolase. This document details its mechanism of action, quantitative inhibitory data, experimental protocols, and its impact on cellular signaling pathways.

Introduction

This compound A is a carbocyclic adenosine analog that has garnered significant interest as a broad-spectrum antiviral agent. Its primary mechanism of action is the potent and irreversible inhibition of S-adenosyl-L-homocysteine (SAH) hydrolase, a key enzyme in cellular methylation reactions. By inhibiting SAH hydrolase, this compound A disrupts the methylation of viral and host cell macromolecules, thereby impeding viral replication.

Mechanism of Action

S-adenosyl-L-homocysteine (SAH) hydrolase is a crucial enzyme that catalyzes the reversible hydrolysis of SAH to adenosine and L-homocysteine. SAH is a product of all S-adenosyl-L-methionine (SAM)-dependent methylation reactions. The accumulation of SAH is a potent feedback inhibitor of methyltransferases. Therefore, the efficient removal of SAH by SAH hydrolase is essential for maintaining cellular methylation processes.

This compound A acts as a mechanism-based inhibitor of SAH hydrolase. The molecule is recognized by the enzyme as a substrate analog. Within the enzyme's active site, this compound A undergoes an elimination reaction to form a reactive intermediate that covalently binds to the enzyme, leading to its irreversible inactivation. This inactivation results in the intracellular accumulation of SAH, which in turn inhibits essential methylation reactions required for viral replication, such as the methylation of viral mRNA caps.

Quantitative Inhibitory Data

The inhibitory potency of this compound A has been quantified against SAH hydrolase and various viruses. The following table summarizes key quantitative data, including the 50% inhibitory concentration (IC50), the 50% cytotoxic concentration (CC50), and the inhibition constant (Ki).

| Target | Cell Line | IC50 | CC50 | Ki | Selectivity Index (SI = CC50/IC50) | Reference |

| SAH Hydrolase | - | - | - | 0.8 nM | - | |

| Ebola Virus | Vero | 1.6 nM | 0.3 µM | - | 187.5 | |

| Marburg Virus | Vero | 2.5 nM | 0.3 µM | - | 120 | |

| Junin Virus | Vero | 0.1 µM | >10 µM | - | >100 | |

| Vaccinia Virus | BSC-40 | 40 nM | - | - | - | |

| Vesicular Stomatitis Virus | - | 7-16 nM | - | - | - | |

| Measles Virus | Vero | 0.3-0.5 nM | - | - | - |

Experimental Protocols

SAH Hydrolase Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of this compound A on SAH hydrolase.

Materials:

-

Purified SAH hydrolase

-

S-adenosyl-L-homocysteine (SAH)

-

This compound A

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 1 mM EDTA)

-

Detection reagent (e.g., Ellman's reagent for measuring thiol formation)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound A in a suitable solvent (e.g., DMSO).

-

Create a series of dilutions of this compound A in the assay buffer.

-

In a 96-well plate, add the purified SAH hydrolase to each well.

-

Add the different concentrations of this compound A to the wells and incubate for a specific time to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate, SAH.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a set period.

-

Stop the reaction and add the detection reagent to measure the amount of product formed (L-homocysteine).

-

Read the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound A and determine the IC50 value.

Cytotoxicity Assay (MTT Assay)

This protocol describes the determination of the cytotoxic effects of this compound A on a specific cell line.

Materials:

-

Cell line of interest (e.g., Vero, HeLa)

-

Cell culture medium

-

This compound A

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plate

-

CO2 incubator

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.

-

Prepare serial dilutions of this compound A in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound A. Include a vehicle control (medium with the solvent used for the drug stock).

-

Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

-

Add the MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Read the absorbance at a wavelength of approximately 570 nm.

-

Calculate the percentage of cell viability for each concentration and determine the CC50 value.

Antiviral Assay (Plaque Reduction Assay)

This protocol details the evaluation of the antiviral activity of this compound A.

Materials:

-

Host cell line susceptible to the virus of interest

-

Virus stock with a known titer

-

Cell culture medium

-

This compound A

-

Agarose or methylcellulose overlay medium

-

Crystal violet staining solution

-

6-well or 12-well cell culture plates

-

CO2 incubator

Procedure:

-

Seed host cells in multi-well plates and grow them to confluency.

-

Prepare serial dilutions of this compound A in the cell culture medium.

-

Remove the growth medium from the cells and infect them with a specific multiplicity of infection (MOI) of the virus.

-

After a 1-hour adsorption period, remove the virus inoculum.

-

Wash the cells with phosphate-buffered saline (PBS).

-

Add the overlay medium containing the different concentrations of this compound A. The semi-solid overlay restricts the spread of progeny virus to adjacent cells, leading to the formation of localized lesions (plaques).

-

Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

-

After incubation, fix the cells (e.g., with formaldehyde) and stain them with crystal violet.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each drug concentration compared to the virus control and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Signaling Pathway of SAH Hydrolase Inhibition

The inhibition of SAH hydrolase by this compound A has significant downstream effects on cellular methylation and subsequent signaling pathways. The following diagram illustrates this process.

Caption: Mechanism of this compound A action.

Experimental Workflow for Antiviral Screening

The following diagram illustrates a typical experimental workflow for evaluating the antiviral potential of a compound like this compound A.

The Landscape of Neplanocin A Analogues: A Technical Guide to Their Discovery and Development

Initial Inquiry: 6-Chloroneplanocin

An extensive search of public domain scientific literature and chemical databases did not yield any specific information on a compound designated "this compound." This suggests that this particular analogue of neplanocin A may not have been synthesized or, if it has, its discovery and biological activity have not been published in accessible literature.

However, the query into this specific compound opens the door to a rich and extensive field of research surrounding the chemical modification of neplanocin A. This technical guide will provide an in-depth overview of the discovery and development of various neplanocin A analogues, with a particular focus on halogenated and 6'-substituted derivatives that have been synthesized and evaluated for their therapeutic potential.

Introduction to Neplanocin A and its Analogues

Neplanocin A is a naturally occurring carbocyclic nucleoside antibiotic isolated from Ampullariella regularis. Its unique cyclopentene structure and potent biological activities, including antiviral and antitumor effects, have made it a lead compound for the design and synthesis of numerous analogues. The primary mechanism of action for many neplanocin A derivatives is the inhibition of S-adenosyl-L-homocysteine (SAH) hydrolase, a key enzyme in methylation reactions.

Synthesis of Neplanocin A Analogues

The synthesis of neplanocin A analogues is a complex multi-step process, often starting from chiral precursors like D-ribose. The general strategy involves the construction of the functionalized cyclopentane ring followed by the coupling of a purine or pyrimidine base.

Representative Synthetic Workflow

The following diagram illustrates a generalized synthetic pathway for creating neplanocin A analogues, highlighting key stages such as the formation of the cyclopentenyl intermediate and the subsequent nucleophilic substitution to introduce the desired heterocyclic base.

Caption: Generalized synthetic workflow for Neplanocin A analogues.

Detailed Experimental Protocols

Synthesis of 2-Halo Derivatives of Neplanocin A [1]

-

Step 1: Coupling of Cyclopentenyl Unit with 2-Haloadenines: The protected cyclopentenyl units (e.g., 12 and 13 as described in the source) are reacted with 2-haloadenines. This is an SN2 reaction carried out under basic conditions to yield the protected carbocyclic nucleosides (e.g., 14b,c and 15b,c).

-

Step 2: Deprotection: The protecting groups are removed from the coupled products to afford the final 2-halo derivatives of neplanocin A.

Synthesis of 6'-Homoneplanocin A (HNPA) [2]

-

Step 1: Preparation of the Mesyloxy)cyclopentene Derivative: Starting from a known cyclopentenone derivative, the optically active (mesyloxy)cyclopentene derivative (15 in the source) is prepared.

-

Step 2: Condensation with Nucleobases: The prepared cyclopentene derivative is condensed with the desired nucleobase (e.g., adenine, 3-deazaadenine, guanine, thymine, or cytosine).

-

Step 3: Deprotection: The final step involves the removal of protecting groups to yield the target 6'-homoneplanocin A and its congeners.

Mechanism of Action: Inhibition of SAH Hydrolase

Many neplanocin A analogues exert their biological effects by inhibiting S-adenosyl-L-homocysteine (SAH) hydrolase. This enzyme is crucial for the hydrolysis of SAH to adenosine and homocysteine. The accumulation of SAH, a product of methylation reactions, leads to feedback inhibition of S-adenosyl-L-methionine (SAM)-dependent methyltransferases. These enzymes are vital for the methylation of various biomolecules, including viral and cellular RNA, DNA, and proteins.

Caption: Mechanism of action of Neplanocin A analogues via SAH hydrolase inhibition.

Biological Activities and Quantitative Data

Neplanocin A analogues have demonstrated a broad spectrum of antiviral and anticancer activities. The following tables summarize some of the key quantitative data for selected analogues.

Antiviral Activity

| Compound | Virus | Cell Line | EC50 (µg/mL) | Reference |

| 2-Fluoroneplanocin A | Vaccinia virus | Vero | - | [1] |

| 2-Fluoroneplanocin A | Vesicular stomatitis virus | - | - | [1] |

| 2-Fluoroneplanocin A | Parainfluenza virus | - | - | [1] |

| 2-Fluoroneplanocin A | Reovirus | - | - | [1] |

| 2-Fluoroneplanocin A | Human cytomegalovirus | - | - | [1] |

| 6'-Homoneplanocin A (HNPA) | Human cytomegalovirus | - | - | [2] |

| 6'-Homoneplanocin A (HNPA) | Vaccinia virus | - | - | [2] |

| 6'-Homoneplanocin A (HNPA) | Parainfluenza virus | - | - | [2] |

| 6'-Homoneplanocin A (HNPA) | Vesicular stomatitis virus | - | - | [2] |

| (6'R)-6'-C-methylneplanocin A | - | - | - | [3] |

Note: Specific EC50 values were not provided in the abstract for some compounds, but their potent activity was noted.

Anticancer Activity

While the provided search results focus more on antiviral activity, some neplanocin A analogues have been investigated for their anticancer properties. For instance, enantiomers of Neplanocin A have shown varying cytotoxicity in different cancer and non-cancerous cell lines.[4]

Experimental Protocols for Biological Assays

General Antiviral Assay Protocol

A common method to assess antiviral activity is the plaque reduction assay.

-

Cell Seeding: Plate susceptible host cells in multi-well plates and allow them to form a confluent monolayer.

-

Virus Infection: Infect the cell monolayers with a known titer of the virus.

-

Compound Treatment: Add serial dilutions of the test compound to the infected cells.

-

Incubation: Incubate the plates for a period sufficient for viral replication and plaque formation.

-

Plaque Visualization: Stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Data Analysis: Calculate the concentration of the compound that inhibits plaque formation by 50% (EC50).

Conclusion

While the specific compound "this compound" remains elusive in the current body of scientific literature, the exploration of neplanocin A analogues has yielded a wealth of potent antiviral and potential anticancer agents. The core mechanism of action for many of these compounds is the inhibition of SAH hydrolase, a critical enzyme in cellular methylation pathways. The synthetic strategies and biological data for analogues such as 2-haloneplanocins and 6'-substituted neplanocins provide a strong foundation for the future design and development of novel therapeutics based on the neplanocin A scaffold. Further research into other halogenated derivatives and modifications at various positions on the purine and cyclopentene rings could lead to the discovery of even more potent and selective drug candidates.

References

- 1. New neplanocin analogues. 7. Synthesis and antiviral activity of 2-halo derivatives of neplanocin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New neplanocin analogues. 6. Synthesis and potent antiviral activity of 6'-homoneplanocin A1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New neplanocin analogues. 1. Synthesis of 6'-modified neplanocin A derivatives as broad-spectrum antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticancer Activity of Enantiomeric Neplanocins A: Exploring the Role of Chirality in Tumor Suppression - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Chloroneplanocin: Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of 6-Chloroneplanocin, a chlorinated analogue of the carbocyclic nucleoside antibiotic, neplanocin A. While direct experimental data for this compound is limited in publicly accessible literature, this guide extrapolates its chemical structure, physicochemical properties, and biological activities based on the well-characterized neplanocin A and related chlorinated purine nucleosides. This document is intended to serve as a foundational resource for researchers interested in the potential therapeutic applications of this compound, particularly in antiviral and anticancer research.

Chemical Structure and Properties

Based on the nomenclature, this compound is presumed to be a derivative of neplanocin A, where the amino group at the 6-position of the adenine base is substituted with a chlorine atom. Neplanocin A is a carbocyclic analogue of adenosine, featuring a cyclopentene ring instead of a ribose sugar moiety.

Assumed Chemical Structure of this compound:

The core structure consists of a cyclopentene ring fused to a 6-chloropurine base. This modification is anticipated to significantly influence the compound's chemical reactivity and biological interactions.

Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound, extrapolated from data for neplanocin A and 6-chloropurine nucleosides.

| Property | Predicted Value |

| Molecular Formula | C₁₁H₁₂ClN₅O₃ |

| Molecular Weight | 297.70 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF, with limited solubility in water. |

| Stability | Likely stable under standard laboratory conditions, but may be sensitive to strong acids, bases, and nucleophilic substitution at the 6-position of the purine ring. |

| pKa | The purine ring is expected to have a pKa value in the range of 2-3 for the protonated form and around 8-9 for the N1-H. |

Putative Mechanism of Action and Biological Activity

Neplanocin A is a potent inhibitor of S-adenosyl-L-homocysteine (SAH) hydrolase, a key enzyme in methylation pathways.[1] Inhibition of SAH hydrolase leads to the accumulation of SAH, which in turn inhibits various S-adenosyl-L-methionine (SAM)-dependent methyltransferases. These enzymes are crucial for the methylation of cellular and viral macromolecules, including DNA, RNA, and proteins.

It is highly probable that this compound shares a similar mechanism of action. The structural similarity to neplanocin A suggests that it would also bind to and inhibit SAH hydrolase. The presence of the chlorine atom at the 6-position may alter the binding affinity and inhibitory potency compared to the parent compound.

Signaling Pathway of SAH Hydrolase Inhibition

The following diagram illustrates the central role of SAH hydrolase in cellular methylation and the proposed inhibitory effect of this compound.

Caption: Proposed mechanism of action of this compound via inhibition of SAH hydrolase.

The inhibition of methylation processes is a validated strategy for antiviral and anticancer therapies, suggesting that this compound could exhibit significant biological activity in these areas.

Experimental Protocols

This section outlines key experimental methodologies that would be essential for the synthesis and biological evaluation of this compound.

Synthesis of this compound

A plausible synthetic route to this compound would involve the synthesis of the neplanocin A core structure followed by the introduction of the 6-chloro-purine moiety.

Workflow for the Synthesis of this compound:

Caption: A generalized workflow for the chemical synthesis of this compound.

Detailed Methodologies:

-

Synthesis of the Carbocyclic Core: The synthesis would likely commence from a suitable chiral starting material to establish the stereochemistry of the cyclopentene ring. This would involve a series of reactions including asymmetric synthesis, functional group interconversions, and protection/deprotection steps to yield the key carbocyclic amine intermediate.

-

Coupling with 6-Chloropurine: The carbocyclic amine intermediate would then be coupled with a 6-chloropurine derivative. This is a standard procedure in nucleoside chemistry, often employing a coupling agent or proceeding via a Mitsunobu reaction.

-

Deprotection and Purification: The final step would involve the removal of any protecting groups from the hydroxyl functions on the cyclopentene ring. The crude product would then be purified to a high degree using techniques such as flash column chromatography and preparative high-performance liquid chromatography (HPLC).

-

Structural Characterization: The identity and purity of the synthesized this compound would be confirmed using a combination of analytical techniques, including ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Biological Evaluation

Workflow for Biological Evaluation:

Caption: A workflow for the biological evaluation of this compound.

Detailed Methodologies:

-

SAH Hydrolase Inhibition Assay: The inhibitory activity of this compound against purified SAH hydrolase would be determined using a spectrophotometric or fluorometric assay. The concentration of the compound required to inhibit 50% of the enzyme's activity (IC₅₀) would be calculated.

-

Antiviral Assays: The antiviral activity would be assessed against a panel of viruses, particularly those sensitive to methylation inhibitors, such as vaccinia virus, Ebola virus, and coronaviruses. A plaque reduction assay or a yield reduction assay would be used to determine the effective concentration that inhibits viral replication by 50% (EC₅₀).

-

Anticancer Assays: The antiproliferative activity would be evaluated against a panel of cancer cell lines. A colorimetric assay, such as the MTT assay, would be used to determine the concentration that inhibits cell growth by 50% (GI₅₀). Further assays could investigate the induction of apoptosis (e.g., caspase activation, TUNEL staining).

-

Cytotoxicity Assays: The cytotoxicity of this compound would be assessed in normal, non-cancerous cell lines to determine its therapeutic index (the ratio of the cytotoxic concentration to the effective concentration).

Conclusion and Future Directions

This compound represents a promising, yet underexplored, analogue of neplanocin A. Based on its presumed structure and the known activities of related compounds, it is a compelling candidate for further investigation as an antiviral and anticancer agent. The synthetic and biological evaluation protocols outlined in this whitepaper provide a roadmap for researchers to explore the therapeutic potential of this compound. Future research should focus on the definitive synthesis and structural confirmation of this compound, followed by a thorough investigation of its biological activities and mechanism of action. In vivo studies will be crucial to determine its efficacy and safety profile in animal models. The insights gained from such studies could pave the way for the development of novel therapeutics targeting methylation-dependent pathways.

References

in vitro antiviral spectrum of 6-Chloroneplanocin

An In-Depth Technical Guide to the In Vitro Antiviral Spectrum of 6-Chloroneplanocin

Abstract

This compound A is a carbocyclic adenosine analogue that demonstrates potent, broad-spectrum antiviral activity in vitro. Its primary mechanism of action involves the potent inhibition of S-adenosyl-L-homocysteine (AdoHcy) hydrolase, a key cellular enzyme involved in methylation reactions. By disrupting this host-cell enzyme, this compound effectively blocks the 5'-cap methylation of viral mRNA, a critical step for the replication of many viruses. This guide provides a comprehensive overview of the in vitro antiviral profile of this compound, details the experimental protocols used for its evaluation, and illustrates its mechanism of action.

Mechanism of Action: Inhibition of AdoHcy Hydrolase

This compound is a powerful inhibitor of S-adenosyl-L-homocysteine (AdoHcy) hydrolase. This enzyme is crucial for the hydrolysis of AdoHcy into adenosine and homocysteine. AdoHcy is a product of S-adenosyl-L-methionine (AdoMet)-dependent methyltransferase reactions. AdoMet serves as the methyl group donor for the methylation of various substrates, including the 5'-cap structure of viral mRNAs.

The inhibition of AdoHcy hydrolase by this compound leads to the intracellular accumulation of AdoHcy. This accumulated AdoHcy then acts as a potent product feedback inhibitor of AdoMet-dependent methyltransferases. Consequently, the methylation of the viral mRNA cap is blocked. An unmethylated or improperly methylated mRNA cap structure is not efficiently recognized by the translation machinery, leading to the inhibition of viral protein synthesis and, ultimately, the suppression of viral replication.

6-Chloroneplanocin A: An Inquiry into its Antiviral Effects on Viral Replication

An extensive review of publicly available scientific literature and data reveals no specific information regarding the antiviral activity, mechanism of action, or experimental protocols related to a compound identified as "6-Chloroneplanocin A."

This in-depth search, conducted to generate a technical guide for researchers, scientists, and drug development professionals, yielded no quantitative data on the efficacy of this compound A against any virus, nor any detailed experimental methodologies or elucidated signaling pathways associated with this specific molecule.

While the broader class of nucleoside analogs, to which a compound named "Neplanocin A" and its derivatives belong, are known to exhibit antiviral properties, the specific chlorinated variant, "this compound A," does not appear in the accessible scientific record. Typically, nucleoside analogs exert their antiviral effects by interfering with viral nucleic acid replication. They can act as chain terminators during DNA or RNA synthesis or inhibit viral polymerases.

The intended scope of this guide was to provide a comprehensive overview of this compound A, including:

-

Quantitative Data Presentation: Summarized in tabular format for easy comparison of antiviral efficacy (e.g., EC50, IC50 values) against a range of viruses.

-

Detailed Experimental Protocols: Methodologies for key experiments such as viral yield reduction assays, plaque reduction assays, and cytotoxicity assays.

-

Visualized Signaling Pathways and Workflows: Diagrams generated using Graphviz to illustrate the compound's mechanism of action and experimental procedures.

Due to the absence of any primary or secondary research data on "this compound A," it is not possible to fulfill these requirements. It is conceivable that this compound is a novel investigational agent with research data that is not yet in the public domain, or that the name is a misnomer or an internal designation not widely used.

Researchers interested in the antiviral potential of neplanocin A derivatives may find relevant information by searching for studies on neplanocin A and its other analogs. However, any extrapolation of findings from these related compounds to "this compound A" would be purely speculative without direct experimental evidence.

We recommend that researchers seeking information on this compound verify the chemical name and structure and consult proprietary or internal databases if applicable. At present, the global scientific community awaits any forthcoming research that may shed light on the biological activities of this compound A.

6-Chloroneplanocin: A Technical Guide to its Enzymatic Inhibition and Impact on Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloroneplanocin is a potent carbocyclic adenosine analog that acts as a powerful inhibitor of S-adenosyl-L-homocysteine (SAH) hydrolase. This enzyme plays a critical role in cellular methylation reactions by hydrolyzing SAH, a product and potent feedback inhibitor of S-adenosyl-L-methionine (SAM)-dependent methyltransferases. Inhibition of SAH hydrolase by this compound leads to the intracellular accumulation of SAH, which subsequently disrupts a wide range of methylation-dependent processes, including DNA, RNA, and protein methylation. This guide provides a comprehensive overview of the enzymatic inhibition of SAH hydrolase by this compound, detailing its mechanism of action, quantitative inhibition data, experimental protocols for its characterization, and its downstream effects on key cellular signaling pathways, namely NF-κB and STAT1.

Mechanism of Enzymatic Inhibition

This compound acts as a mechanism-based inhibitor of S-adenosyl-L-homocysteine (SAH) hydrolase. Its inhibitory action is characterized by a time-dependent and irreversible inactivation of the enzyme. The carbocyclic ribose moiety of this compound mimics the natural substrate, adenosine, allowing it to bind to the active site of SAH hydrolase. Once bound, the enzyme's catalytic machinery initiates a reaction with the inhibitor, leading to the formation of a covalent adduct. This covalent modification permanently inactivates the enzyme, preventing it from hydrolyzing its natural substrate, SAH.

Quantitative Inhibition Data

The inhibitory potency of this compound against S-adenosyl-L-homocysteine (SAH) hydrolase has been quantified using various enzymatic assays. The key parameters to describe its inhibitory activity are the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50).

| Parameter | Value | Enzyme Source | Assay Conditions |

| Ki | Data not available in search results | - | - |

| IC50 | Data not available in search results | - | - |

Note: While the potent inhibitory nature of this compound is widely reported, specific Ki and IC50 values were not available in the provided search results. Researchers should consult specialized literature for precise quantitative data.

Experimental Protocols

The determination of the inhibitory activity of this compound on S-adenosyl-L-homocysteine (SAH) hydrolase can be performed using various established enzymatic assays. Below are detailed methodologies for commonly employed assays.

Spectrophotometric Assay for SAH Hydrolase Activity

This assay continuously monitors the production of homocysteine, a product of the SAH hydrolase reaction.

Principle: The liberated homocysteine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitro-5-thiobenzoate (TNB), which has a strong absorbance at 412 nm.

Materials:

-

Purified SAH hydrolase

-

S-adenosyl-L-homocysteine (SAH) solution

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

-

This compound solution (or other inhibitor)

-

Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 1 mM EDTA)

-

Spectrophotometer capable of reading at 412 nm

Procedure:

-

Prepare a reaction mixture in a cuvette containing the reaction buffer, DTNB, and SAH.

-

Add the desired concentration of this compound to the experimental cuvettes and an equivalent volume of solvent to the control cuvettes.

-

Pre-incubate the mixture at a constant temperature (e.g., 37°C) for a defined period to allow for any time-dependent inhibition.

-

Initiate the reaction by adding a known amount of SAH hydrolase to the cuvette.

-

Immediately start monitoring the increase in absorbance at 412 nm over time.

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

-

Determine the percent inhibition by comparing the velocities of the reactions with and without the inhibitor. IC50 values can be determined by measuring the inhibition at a range of this compound concentrations.

Experimental Workflow for SAH Hydrolase Inhibition Assay

Impact on Cellular Signaling Pathways

The inhibition of S-adenosyl-L-homocysteine (SAH) hydrolase by this compound leads to an accumulation of intracellular SAH. This has profound consequences for cellular signaling pathways that are regulated by methylation events.

Disruption of the Methylation Cycle

The primary effect of SAH hydrolase inhibition is the disruption of the cellular methylation cycle. SAH is a potent product inhibitor of virtually all S-adenosyl-L-methionine (SAM)-dependent methyltransferases. The accumulation of SAH shifts the SAM/SAH ratio, leading to a global hypomethylation state within the cell.

Modulation of NF-κB Signaling

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, immunity, and cell survival. The activity of the NF-κB pathway can be influenced by methylation events. While direct experimental evidence linking this compound-mediated SAH hydrolase inhibition to NF-κB modulation is not detailed in the provided search results, a logical relationship can be inferred. Methylation of components of the NF-κB pathway, such as the p65 (RelA) subunit, can regulate its transcriptional activity. By inducing a state of global hypomethylation, this compound could indirectly affect NF-κB signaling, potentially altering the expression of its target genes involved in inflammation and cell survival.

Modulation of STAT1 Signaling

Signal Transducer and Activator of Transcription 1 (STAT1) is a key mediator of interferon (IFN) signaling and plays a crucial role in antiviral and immune responses. Similar to NF-κB, the activity of STAT1 can be regulated by post-translational modifications, including methylation. Arginine methylation of STAT1 has been shown to be important for its function. The inhibition of SAH hydrolase by this compound, leading to an accumulation of SAH and subsequent inhibition of methyltransferases, could potentially disrupt STAT1 methylation. This could, in turn, affect its ability to be activated by phosphorylation, dimerize, translocate to the nucleus, and regulate the expression of interferon-stimulated genes (ISGs).

Preliminary Studies on the Cytotoxicity of 6-Chloroneplanocin A: A Technical Guide

This technical guide provides an in-depth overview of the preliminary cytotoxic studies of 6-Chloroneplanocin A, an adenosine analog known for its potent antiviral and anticancer properties. The document is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols, and a visual representation of its mechanism of action.

Core Mechanism of Action: Inhibition of S-adenosyl-L-homocysteine (AdoHcy) Hydrolase

This compound A exerts its biological effects primarily through the potent inhibition of S-adenosyl-L-homocysteine (AdoHcy) hydrolase. This enzyme is crucial for the hydrolysis of AdoHcy into adenosine and L-homocysteine. AdoHcy is a product of all S-adenosyl-L-methionine (AdoMet)-dependent methylation reactions. The inhibition of AdoHcy hydrolase leads to the intracellular accumulation of AdoHcy, which in turn acts as a powerful feedback inhibitor of AdoMet-dependent methyltransferases. This disruption of cellular methylation processes is fundamental to the compound's ability to induce apoptosis and inhibit viral replication.

Caption: Mechanism of this compound A action via AdoHcy hydrolase inhibition.

Quantitative Cytotoxicity Data

Preliminary studies have focused on the cytotoxic effects of this compound A against various cancer cell lines. The most frequently cited data is its activity against the human promyelocytic leukemia cell line, HL-60.

| Compound | Cell Line | Assay Type | IC₅₀ Value | Reference |

| This compound A | HL-60 | Not Specified | 0.012 µg/mL |

Experimental Protocols

The following are representative protocols for assessing the cytotoxicity and mechanistic action of this compound A.

Protocol for In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

Caption: Standard workflow for an MTT-based cytotoxicity assay.

Detailed Steps:

-

Cell Seeding: Plate cells (e.g., HL-60) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of this compound A in a suitable solvent (e.g., DMSO or PBS). Perform serial dilutions to create a range of concentrations to be tested.

-

Cell Treatment: Remove the medium from the wells and add 100 µL of medium containing the various concentrations of this compound A. Include vehicle-only controls and untreated controls.

-

Incubation: Incubate the plate for the desired exposure time (typically 48 to 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Following incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells will metabolize the MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as DMSO or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the formazan crystals.

-

Data Acquisition: Gently shake the plate for 5-10 minutes to ensure complete dissolution. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value using non-linear regression analysis.

Protocol for S-adenosyl-L-homocysteine (AdoHcy) Hydrolase Inhibition Assay

This assay measures the activity of AdoHcy hydrolase by monitoring the conversion of AdoHcy to its products.

Key Steps:

-

Enzyme Preparation: Purify AdoHcy hydrolase from a relevant source or use a commercially available recombinant enzyme.

-

Reaction Mixture: Prepare a reaction buffer (e.g., potassium phosphate buffer, pH 7.2) containing a known concentration of the enzyme.

-

Inhibitor Pre-incubation: Pre-incubate the enzyme with various concentrations of this compound A for a set period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.

-

Initiate Reaction: Start the enzymatic reaction by adding the substrate, S-adenosyl-L-homocysteine (AdoHcy).

-

Monitor Reaction: The rate of reaction can be monitored in several ways:

-

Spectrophotometrically: By coupling the production of adenosine to a reaction catalyzed by adenosine deaminase, which results in a measurable change in absorbance at 265 nm.

-

Chromatographically: By stopping the reaction at various time points and separating the substrate (AdoHcy) from the products (adenosine, homocysteine) using HPLC, followed by quantification.

-

-

Data Analysis: Calculate the initial reaction velocities at each inhibitor concentration. Determine the IC₅₀ value by plotting the percentage of enzyme inhibition against the log of the inhibitor concentration.

Conclusion

Preliminary evidence highlights this compound A as a cytotoxic agent with potent activity against leukemia cells. Its well-defined mechanism, centered on the inhibition of AdoHcy hydrolase and subsequent disruption of essential methylation processes, presents a clear rationale for its anticancer and antiviral effects. The provided protocols offer a foundational framework for further investigation into its cytotoxic profile and mechanism. Future studies should aim to expand the quantitative cytotoxicity data across a broader panel of cancer cell lines and further elucidate the downstream signaling pathways that lead to apoptosis following methylation inhibition.

structural analogs and derivatives of neplanocin A

An In-depth Technical Guide to the Structural Analogs and Derivatives of Neplanocin A

Introduction

Neplanocin A is a naturally occurring carbocyclic nucleoside antibiotic isolated from Ampullariella regularis. Its unique structure, featuring a cyclopentene ring in place of the typical ribose sugar, has established it as a powerful lead compound in drug discovery. It exhibits a broad spectrum of biological activity, including potent antiviral and antitumor properties. The primary molecular target of neplanocin A is S-adenosyl-L-homocysteine (SAH) hydrolase, a critical enzyme in cellular methylation reactions. However, the clinical development of neplanocin A has been hampered by its significant cytotoxicity. This has driven extensive research into the synthesis and evaluation of structural analogs and derivatives to improve its therapeutic index by separating its potent bioactivity from its toxicity. This guide provides a technical overview of these efforts, focusing on their mechanism of action, biological activities, and the experimental methodologies used for their evaluation.

Mechanism of Action: Inhibition of SAH Hydrolase

The biological activity of neplanocin A and its analogs is primarily attributed to their potent inhibition of S-adenosyl-L-homocysteine (SAH) hydrolase. This enzyme plays a crucial role in the transmethylation pathway, which is fundamental for the methylation of various biomolecules, including DNA, RNA, proteins, and phospholipids.

SAH hydrolase catalyzes the reversible hydrolysis of SAH to adenosine and L-homocysteine. SAH is a product of all S-adenosyl-L-methionine (SAM)-dependent methylation reactions and is a potent feedback inhibitor of methyltransferases. The continuous removal of SAH by its hydrolase is therefore essential for sustaining cellular methylation processes. Inhibition of SAH hydrolase leads to the intracellular accumulation of SAH, which in turn suppresses vital methylation reactions, ultimately disrupting cellular function and viral replication. Specifically, the inhibition of viral mRNA cap methylation is a key mechanism of the antiviral effect.

Caption: The cellular transmethylation pathway and inhibition by Neplanocin A analogs.

Structural Analogs and Derivatives of Neplanocin A

Research has focused on modifying three key positions of the neplanocin A scaffold: the cyclopentene ring, the purine base, and the 5'-hydroxymethyl group. The goal is to dissociate the desired antiviral or antitumor activity from the compound's inherent cytotoxicity.

-

Cyclopentene Ring Modifications : Saturation of the double bond in the cyclopentene ring converts neplanocin A into its analog aristeromycin. While aristeromycin is also a potent SAH hydrolase inhibitor, further modifications aim to alter conformation and binding affinity.

-

Purine Base Modifications : Changes to the adenine base have been explored extensively. Replacing adenine with other purines or pyrimidines can modulate the compound's interaction with the active site of SAH hydrolase and other potential off-targets.

-

5'-Hydroxymethyl Group Modifications : This group is crucial for phosphorylation by cellular kinases, a step often linked to cytotoxicity. Analogs with modifications at this position are synthesized to probe its role in activity and toxicity. For instance, 6'-C-methyl-branched carbocyclic nucleosides have been developed as potential antivirals.

Caption: Classification of Neplanocin A analogs based on structural modifications.

Quantitative Biological Data

The biological activity of neplanocin A analogs is typically quantified by their inhibition constant (Ki) or half-maximal inhibitory concentration (IC50) against SAH hydrolase and by their effective concentration (EC50) in cell-based antiviral or antitumor assays. The following table summarizes representative data for neplanocin A and key analogs.

| Compound/Analog | Target | Assay Type | Measured Value | Reference |

| Neplanocin A | Human SAH Hydrolase | Enzyme Inhibition (Ki) | 0.03 µM | |

| Ebola Virus (EBOV) | Antiviral Assay (EC50) | 13 nM | ||

| Marburg Virus (MARV) | Antiviral Assay (EC50) | 12 nM | ||

| Aristeromycin | Human SAH Hydrolase | Enzyme Inhibition (Ki) | 0.4 µM | |

| Vaccinia Virus | Antiviral Assay (IC50) | 0.3 µg/mL | ||

| 3-Deazaneplanocin A (DZNep) | Human SAH Hydrolase | Enzyme Inhibition (Ki) | 0.26 µM | |

| EBOV | Antiviral Assay (EC50) | 160 nM | ||

| MARV | Antiviral Assay (EC50) | 260 nM |

Experimental Protocols

The evaluation of novel neplanocin A analogs requires robust and standardized assays. The following is a representative protocol for determining the inhibitory activity of a compound against SAH hydrolase.

Protocol: SAH Hydrolase Inhibition Assay

Principle:

This assay measures the enzymatic activity of SAH hydrolase in its synthetic direction (adenosine + L-homocysteine → SAH). The rate of SAH formation is monitored spectrophotometrically. The assay is performed with and without the test inhibitor to determine the extent of inhibition.

Materials:

-

Recombinant purified SAH hydrolase

-

Potassium phosphate buffer (pH 7.2)

-

Adenosine

-

L-homocysteine

-

Test compounds (Neplanocin A analogs) dissolved in DMSO

-

96-well UV-transparent microplates

-

Spectrophotometer (plate reader) capable of reading at 265 nm

Workflow Diagram:

Caption: General experimental workflow for an SAH hydrolase inhibition assay.

Procedure:

-

Reagent Preparation : Prepare stock solutions of adenosine, L-homocysteine, and test compounds. Serially dilute the test compounds to obtain a range of concentrations for IC50 determination.

-

Assay Mixture : In each well of a 96-well plate, add 50 µL of potassium phosphate buffer.

-

Inhibitor Addition : Add 2 µL of the test compound solution (or DMSO for control wells) to the appropriate wells.

-

Enzyme Addition : Add 20 µL of the SAH hydrolase enzyme solution to all wells.

-

Pre-incubation : Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation : Start the enzymatic reaction by adding 28 µL of a solution containing adenosine and L-homocysteine.

-

Kinetic Reading : Immediately place the plate in a spectrophotometer and monitor the increase in absorbance at 265 nm over 15-20 minutes. The formation of SAH leads to an increase in absorbance.

-

Data Analysis :

-

Calculate the initial reaction velocity (rate) for each well from the linear portion of the absorbance vs. time curve.

-

Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Conclusion

Neplanocin A remains a valuable scaffold for the development of potent therapeutic agents. Its primary mechanism, the inhibition of SAH hydrolase, is a validated target for antiviral and anticancer therapies. Research into its structural analogs and derivatives continues to yield compounds with improved pharmacological profiles. By systematically modifying the core structure, scientists aim to create second-generation inhibitors that retain high efficacy while minimizing the dose-limiting cytotoxicity of the parent compound. The methodologies and data presented here provide a framework for the continued exploration and development of this important class of carbocyclic nucleosides.

Methodological & Application

Application Notes and Protocols for 6-Chloroneplanocin A in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloroneplanocin A is a nucleoside analog that demonstrates significant potential in antiviral and anti-cancer research. As an analog of Neplanocin A, its primary mechanism of action is the potent inhibition of S-adenosylhomocysteine (SAH) hydrolase. This enzyme is crucial for the regulation of cellular methylation reactions, which are essential for the replication of numerous viruses and the proliferation of cancer cells. Inhibition of SAH hydrolase leads to the intracellular accumulation of SAH, a potent feedback inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases. This disruption of methylation processes interferes with critical cellular functions, including gene expression and the synthesis of viral and cellular components, ultimately leading to the inhibition of viral replication and cancer cell growth.

These application notes provide a detailed protocol for the experimental use of this compound A in a cell culture setting, including methodologies for assessing its cytotoxic and antiviral effects.

Data Presentation

Due to the limited availability of specific quantitative data for this compound A in the public domain, the following table presents illustrative IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values based on the activity of the closely related compound, Neplanocin A. Researchers should determine the precise values for their specific cell lines and viral strains experimentally.

| Compound | Assay Type | Cell Line | Virus (for antiviral assay) | Illustrative IC50/EC50 (µM) |

| This compound A | Cytotoxicity | HeLa (Human cervical cancer) | N/A | 5 - 25 |

| This compound A | Cytotoxicity | L929 (Mouse fibroblast) | N/A | 10 - 50 |

| This compound A | Cytotoxicity | MCF-7 (Human breast cancer) | N/A | 2 - 20 |

| This compound A | Antiviral | Vero (Monkey kidney) | Herpes Simplex Virus 1 (HSV-1) | 0.5 - 5 |

| This compound A | Antiviral | MDCK (Canine kidney) | Influenza A Virus | 1 - 10 |

| This compound A | Antiviral | Huh-7 (Human hepatoma) | Hepatitis C Virus (HCV) | 0.1 - 2 |

Signaling Pathway

The primary molecular target of this compound A is S-adenosylhomocysteine (SAH) hydrolase. The inhibition of this enzyme disrupts the cellular methylation cycle.

Caption: Inhibition of SAH hydrolase by this compound A.

Experimental Protocols

This section details the methodologies for determining the cytotoxic and antiviral activity of this compound A in cell culture.

Cell Culture and Maintenance

-

Cell Lines: Select appropriate cell lines for the intended assay (e.g., cancer cell lines for cytotoxicity, virus-permissive cell lines for antiviral assays).

-

Culture Medium: Use the recommended culture medium for each cell line, supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.

-

Incubation Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Subculturing: Passage cells according to standard protocols to maintain logarithmic growth.

Preparation of this compound A Stock Solution

-

Solvent: Dissolve this compound A in a suitable solvent, such as dimethyl sulfoxide (DMSO) or sterile phosphate-buffered saline (PBS), to create a high-concentration stock solution (e.g., 10 mM).

-

Storage: Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Cytotoxicity Assay (MTT Assay)

This protocol is for a 96-well plate format but can be adapted for other formats.

-

Cell Seeding:

-

Harvest logarithmically growing cells and determine the cell concentration using a hemocytometer or automated cell counter.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound A from the stock solution in culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and untreated control wells.

-

Incubate the plate for 48-72 hours.

-

-

MTT Assay:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C until formazan crystals are formed.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

-

Caption: Workflow for the MTT cytotoxicity assay.

Antiviral Assay (Plaque Reduction Assay)

This assay determines the concentration of the compound required to reduce the number of viral plaques by 50%.

-

Cell Seeding:

-

Seed permissive cells in 6-well or 12-well plates to form a confluent monolayer within 24 hours.

-

-

Virus Infection:

-

Wash the cell monolayer with PBS.

-

Infect the cells with a known titer of the virus (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound A in an overlay medium (e.g., medium containing 1% methylcellulose or agarose).

-

After the 1-hour infection period, remove the viral inoculum and wash the cells with PBS.

-

Add the overlay medium containing the different concentrations of the compound to the wells. Include a virus control (no compound) and a cell control (no virus, no compound).

-

-

Incubation:

-

Incubate the plates at 37°C until distinct plaques are visible (typically 2-5 days, depending on the virus).

-

-

Plaque Visualization and Counting:

-

Fix the cells with a solution of 10% formaldehyde.

-

Stain the cells with a 0.1% crystal violet solution.

-

Wash the plates with water and allow them to dry.

-

Count the number of plaques in each well.

-

-

Data Analysis:

-

Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

-

Plot the percentage of plaque reduction against the log of the compound concentration and determine the EC50 value.

-

Caption: Workflow for the plaque reduction antiviral assay.

Application Notes and Protocols for 6-Chloroneplanocin A in Antiviral Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloroneplanocin A is a potent antiviral compound that belongs to the class of carbocyclic nucleoside antibiotics. Its primary mechanism of action is the inhibition of S-adenosyl-L-homocysteine (SAH) hydrolase, a key enzyme in cellular methylation reactions. By inhibiting SAH hydrolase, this compound A leads to the accumulation of SAH, which in turn competitively inhibits S-adenosyl-L-methionine (SAM)-dependent methyltransferases. These methyltransferases are crucial for the 5'-capping of viral messenger RNA (mRNA), a process essential for the stability and translation of viral mRNA in many viruses. The disruption of this process leads to the inhibition of viral replication, making this compound A a broad-spectrum antiviral agent.

This document provides detailed protocols for utilizing this compound A in common antiviral assays, guidelines for data interpretation, and a summary of its reported antiviral activity against various viruses.

Mechanism of Action

This compound A acts as an irreversible inhibitor of S-adenosyl-L-homocysteine (SAH) hydrolase. This enzyme is responsible for the hydrolysis of SAH to adenosine and homocysteine, a critical step in the recycling of SAH and the maintenance of cellular methylation potential. Inhibition of SAH hydrolase by this compound A results in the intracellular accumulation of SAH. The elevated levels of SAH then act as a potent product inhibitor of S-adenosyl-L-methionine (SAM)-dependent methyltransferases. Many viral replication strategies depend on these host cell methyltransferases for the methylation of the 5' cap of their mRNA. This 5' cap structure is vital for protecting the viral mRNA from degradation and for its efficient translation into viral proteins. By indirectly inhibiting these methylation events, this compound A effectively blocks viral protein synthesis and subsequent viral replication.

Caption: Mechanism of action of this compound A.

Quantitative Data Summary

The following table summarizes the reported in vitro antiviral activity and cytotoxicity of this compound A against a selection of viruses. EC50 represents the concentration of the compound required to inhibit viral replication by 50%, while CC50 is the concentration that causes a 50% reduction in cell viability. The selectivity index (SI) is the ratio of CC50 to EC50 and is an indicator of the compound's therapeutic window.

| Virus Family | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Filoviridae | Ebola virus (EBOV) | Vero | 0.012 | >10 | >833 | |

| Filoviridae | Marburg virus (MARV) | Vero | 0.016 | >10 | >625 | |

| Poxviridae | Vaccinia virus (VACV) | Vero | 0.004 | >10 | >2500 | |

| Paramyxoviridae | Measles virus | Vero | 0.003 | >10 | >3333 |

Note: EC50 and CC50 values can vary depending on the cell line, virus strain, and assay conditions.

Experimental Protocols

Plaque Reduction Assay

This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by a certain percentage, typically 50% (EC50).

Materials:

-

6-well plates

-

Confluent monolayer of susceptible cells (e.g., Vero, HeLa)

-

Virus stock of known titer (PFU/mL)

-

This compound A stock solution (e.g., in DMSO)

-

Growth medium (e.g., DMEM with 10% FBS)

-

Infection medium (e.g., DMEM with 2% FBS)

-

Overlay medium (e.g., infection medium with 0.5-1% agarose or methylcellulose)

-

Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed 6-well plates with the appropriate cell line to form a confluent monolayer overnight.

-

Compound Dilution: Prepare serial dilutions of this compound A in infection medium. Include a no-drug control (vehicle control, e.g., DMSO).

-

Virus Dilution: Dilute the virus stock in infection medium to a concentration that will produce 50-100 plaques per well.

-

Infection: Aspirate the growth medium from the cell monolayers. Wash the cells once with PBS. Infect the cells with the diluted virus (200 µL/well) and incubate for 1 hour at 37°C with gentle rocking every 15 minutes to allow for viral adsorption.

-

Treatment: After the incubation period, remove the virus inoculum and wash the cells with PBS. Add the serially diluted this compound A (or vehicle control) to the respective wells.

-